![molecular formula C20H20ClN3O4S B3398891 4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxybenzenesulfonyl)piperidine CAS No. 1021261-12-0](/img/structure/B3398891.png)
4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxybenzenesulfonyl)piperidine
Overview
Description
Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have established their potential for a wide range of applications .
Molecular Structure Analysis
The oxadiazole ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Scientific Research Applications
Antiviral Activity
Compounds with similar structures, such as indole derivatives, have been found to possess antiviral activity . They have been reported as antiviral agents against influenza A and Coxsackie B4 virus .
Anti-inflammatory Activity
Indole derivatives, which share a similar aromatic structure with the compound , have been reported to have anti-inflammatory properties . This suggests that our compound could potentially be used in the treatment of inflammatory conditions.
Anticancer Activity
The compound could potentially have anticancer properties. For instance, a compound with a similar structure, 5-(substituted phenyl)-3-(4-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)phenyl)-1,2,4-oxadiazole, was developed and evaluated for antitumor activity against various cancer cell lines .
Anti-HIV Activity
Indole derivatives have been found to have anti-HIV activity . Given the structural similarities, it’s possible that our compound could also have potential applications in the treatment of HIV.
Antioxidant Activity
Indole derivatives have been reported to possess antioxidant properties . This suggests that our compound could potentially be used as an antioxidant.
Antimicrobial Activity
Indole derivatives have been found to have antimicrobial properties . This suggests that our compound could potentially be used in the treatment of microbial infections.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-oxadiazole derivatives, have been reported to exhibit a broad spectrum of biological activities . They have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
1,2,4-oxadiazole derivatives, which share a similar structure, have been reported to interact with various targets leading to their anti-infective properties . The 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability , indicating that it might interact with its targets in a stable manner.
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways leading to their biological activities .
Pharmacokinetics
The 1,2,4-oxadiazole heterocycle, a component of this compound, is known to show better hydrolytic and metabolic stability , which might impact its bioavailability.
Result of Action
1,2,4-oxadiazole derivatives, which share a similar structure, have been reported to exhibit a broad spectrum of biological activities .
Action Environment
The stability of the 1,2,4-oxadiazole heterocycle might suggest that it could be relatively stable under various environmental conditions .
Future Directions
properties
IUPAC Name |
3-(2-chlorophenyl)-5-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4S/c1-27-15-6-8-16(9-7-15)29(25,26)24-12-10-14(11-13-24)20-22-19(23-28-20)17-4-2-3-5-18(17)21/h2-9,14H,10-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCYHFWVFCUJKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxybenzenesulfonyl)piperidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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